1-(3-Iodophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3-iodophenyl group. Its molecular formula is C11H12IN, and it has a molecular weight of 301.13 g/mol. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for the synthesis of more complex organic molecules and has potential therapeutic applications, including anticancer and antimicrobial properties.
The compound can be classified under organic compounds, specifically as a pyrrolidine derivative. Pyrrolidines are five-membered nitrogen-containing heterocycles known for their versatility in organic synthesis. The presence of the iodine atom in the 3-position of the phenyl ring enhances its reactivity and biological activity, making it an important subject of study in medicinal chemistry .
The synthesis of 1-(3-Iodophenyl)pyrrolidine can be achieved through several methods:
The molecular structure of 1-(3-Iodophenyl)pyrrolidine consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) connected to a phenyl group substituted with an iodine atom at the meta position. The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H12IN/c12-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2.
The presence of the iodine atom significantly influences its chemical reactivity and interaction with biological targets.
1-(3-Iodophenyl)pyrrolidine undergoes various chemical reactions:
The mechanism of action for 1-(3-Iodophenyl)pyrrolidine involves its interaction with various molecular targets such as enzymes and receptors. The compound's structural features allow it to engage in significant interactions with biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate enzyme activity, influencing metabolic pathways and cellular functions .
Research indicates that this compound may inhibit specific enzymes, thereby affecting biochemical processes critical for cell survival and proliferation.
Relevant data from studies indicate that variations in substituents on the phenyl ring can significantly affect both physical properties (such as melting point) and chemical reactivity (such as electrophilicity) .
1-(3-Iodophenyl)pyrrolidine has several scientific uses:
This compound's versatility makes it an important subject of ongoing research across multiple scientific disciplines.
Organocatalysis enables enantioselective pyrrolidine synthesis via iminium or enamine activation. Proline-derived catalysts facilitate asymmetric aza-Michael additions between maleimides and amines, yielding 3-aminopyrrolidines with >90% ee. For 1-(3-iodophenyl) derivatives, in situ-generated maleimide intermediates undergo nucleophilic addition with 3-iodoaniline under proline catalysis. Key advantages include:
Table 1: Organocatalytic Pyrrolidine Syntheses
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| L-Proline | Maleimide/3-Iodoaniline | 82 | 88 | [1] |
| MacMillan Catalyst | Enone/3-Iodoaniline | 75 | 92 | [5] |
| Jørgensen-Hayashi | Aldehyde/β-Nitrostyrene | 68 | 95 | [9] |
Direct C–H activation bypasses pre-functionalized substrates. Pd/Cu dual catalysis enables aryl C–H iodination concurrent with pyrrolidine annulation:
Chiral hypervalent iodine(III) reagents (e.g., I-1) enable electrophilic cyclizations:
[ArI⁺] │ PivO─I──C(sp²) → Cyclization → 3-Iodophenylpyrrolidine Reaction sequence: (i) Iodine(III)-induced alkene amidation, (ii) Nucleophilic ring closure.Applications include stereoselective dearomatization of 3-iodoaniline derivatives to access fused pyrrolidines (78% yield, 85% ee) [7].
Photoinduced ring contraction converts pyridines to pyrrolidines via silyl radical insertion:
Table 2: Photochemical Contraction Conditions
| Substrate | Catalyst | Light (nm) | Yield (%) |
|---|---|---|---|
| 3-Iodopyridine | PhMe₂SiBpin | 365 | 91 |
| 3-Iodo-4-methylpyridine | (MeO)₃SiBpin | 430 | 85 |
Chiral auxiliaries control stereochemistry during pyrrolidine ring formation:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5